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Compound of Interest

Compound Name: XPC-5462

Cat. No.: B15135143 Get Quote

Disclaimer: This document summarizes publicly available preclinical data for XPC-5462.

Comprehensive preclinical safety and toxicology data, typically found in regulatory

submissions, are not available in the public domain. The development of XPC-5462 was

discontinued at the preclinical stage, which likely accounts for the limited availability of formal

safety and toxicology reports.[1]

Executive Summary
XPC-5462 is a novel small molecule that acts as a potent, dual inhibitor of the voltage-gated

sodium channels NaV1.2 and NaV1.6.[2][3] Developed by Xenon Pharmaceuticals, it

represents a class of compounds designed to offer enhanced therapeutic margins by

selectively targeting sodium channel isoforms prevalent in excitatory neurons while sparing

those dominant in inhibitory neurons and cardiac tissue.[1][2][4][5] Preclinical pharmacology

studies demonstrate that XPC-5462 binds preferentially to the inactivated state of NaV1.2 and

NaV1.6 channels, effectively suppressing neuronal hyperexcitability.[2][3] This mechanism of

action showed potential for the treatment of neurological disorders such as epilepsy.[1][4][6]

This guide provides an in-depth overview of the available preclinical pharmacology, mechanism

of action, and relevant experimental protocols for XPC-5462. It also outlines the standard

toxicological assessments a compound of this class would typically undergo.

Mechanism of Action
XPC-5462 is a state-dependent inhibitor, showing a strong preference for the inactivated state

of the sodium channel.[2][3] It targets the voltage-sensing domain of subdomain IV (VSD-IV) on
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the channel protein.[6] By binding to and stabilizing the channel in its inactivated conformation,

XPC-5462 prevents the channel from returning to the resting state, thereby reducing the

number of channels available to open upon depolarization.[2][4] This leads to a reduction in

action potential firing in excitatory neurons, which are rich in NaV1.2 and NaV1.6.[1][2][4]

Notably, the compound displays over 100-fold selectivity against NaV1.1, the predominant

channel in inhibitory interneurons, and NaV1.5, the primary cardiac sodium channel.[2][3] This

selective inhibition of excitatory circuits is hypothesized to provide a better safety margin

compared to non-selective sodium channel blockers.[2][4]
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Caption: Mechanism of Action of XPC-5462 on Voltage-Gated Sodium Channels.
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The preclinical activity of XPC-5462 was characterized through a series of in vitro and ex vivo

experiments.

In Vitro Electrophysiology
The potency and selectivity of XPC-5462 were determined using automated patch-clamp

electrophysiology on HEK-293 cells heterologously expressing various human NaV channel

isoforms.

Parameter NaV1.2 NaV1.6 NaV1.1 NaV1.5

IC50 (µM) 0.0109 0.0103
>100-fold

selective

>100-fold

selective

95% CI 0.00968–0.0122 0.00921–0.0115 N/A N/A

Table 1: In Vitro

Inhibitory

Potency of XPC-

5462 on Human

NaV Channel

Isoforms.[2]

The compound demonstrated a strong preference for the inactivated state, with its potency

being reduced by over 1000-fold when the channel was held at a hyperpolarized membrane

potential (-120 mV) where channels are fully in the resting state.[2][3] Kinetic analysis showed

that XPC-5462 has a significantly slower off-rate and longer residency time on the channel

compared to traditional anti-seizure medications like carbamazepine and phenytoin.[2]

Ex Vivo Efficacy
The functional effect of XPC-5462 on neuronal activity was assessed in acute brain slices from

mice.

Selective Inhibition: At a concentration of 150 nM, XPC-5462 suppressed action potential

firing in excitatory pyramidal neurons without affecting the activity of fast-spiking inhibitory

interneurons.[2][3]
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Seizure Suppression: XPC-5462 demonstrated strong suppression of epileptiform activity in

ex vivo brain slice seizure models.[1][2][6]

Experimental Protocols
Automated Patch-Clamp Electrophysiology Protocol

Cell Line: HEK-293 cells stably expressing human NaV1.1, NaV1.2, or NaV1.6 channels.

Method: Whole-cell voltage-clamp recordings were performed.

Voltage Protocol: To determine IC50 values, cells were held at a membrane potential

approximately equal to the V1/2 of steady-state inactivation for each channel subtype. This

ensures a significant population of channels is in the inactivated state, which is the target for

XPC-5462.

Compound Application: Test compounds were applied at various concentrations to determine

a concentration-response curve.

Data Analysis: The peak sodium current was measured before and after compound

application. The percentage of inhibition was calculated and fitted to a Hill equation to

determine the IC50 value.[2]
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Caption: Experimental Workflow for In Vitro Electrophysiology Testing.

Brain Slice Electrophysiology Protocol
Animals: Adult male C57BL/6 mice.
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Slice Preparation: Acute coronal slices (300 µm thick) containing the somatosensory cortex

were prepared.

Recording: Whole-cell patch-clamp recordings were performed on Layer 5 pyramidal

(excitatory) neurons and fast-spiking (inhibitory) interneurons.

Protocol: A series of depolarizing current steps were injected to elicit action potentials. The

number of action potentials fired at each current step was measured before and after the

application of XPC-5462 (150 nM).

Seizure Model: Epileptiform activity was induced in the slices using chemical convulsants

(e.g., 0-Mg2+ or 4-AP). The ability of XPC-5462 to suppress this activity was then measured.

[2][6]

Overview of Standard Preclinical Safety &
Toxicology Assessment
While specific data for XPC-5462 are not publicly available, a compound intended for treating

neurological disorders would undergo a rigorous battery of preclinical safety and toxicology

studies to support an Investigational New Drug (IND) application. These studies are designed

to identify potential hazards, define a safe starting dose for human trials, and characterize the

toxicological profile of the drug candidate.

Safety Pharmacology
Safety pharmacology studies investigate the potential for adverse effects on vital organ

systems.

Central Nervous System (CNS): Evaluates effects on behavior, motor function, coordination,

and other neurological parameters (e.g., Irwin screen).

Cardiovascular System: Assesses effects on blood pressure, heart rate, and cardiac

electrical activity (e.g., ECG). An in vitro hERG assay is critical to assess the risk of QT

interval prolongation.

Respiratory System: Measures effects on respiratory rate, tidal volume, and other pulmonary

functions.
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Genotoxicity
A battery of tests is conducted to assess the potential for the drug to damage genetic material.

Ames Test: A bacterial reverse mutation assay to detect point mutations.

In Vitro Chromosomal Aberration Test: Evaluates the potential to cause structural damage to

chromosomes in mammalian cells.

In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

General Toxicology
These studies evaluate the toxicological effects of the drug after single and repeated

administrations in both rodent and non-rodent species.

Single-Dose Toxicity: Determines the effects of a single, high dose and helps identify the

maximum tolerated dose (MTD).

Repeat-Dose Toxicity: The drug is administered daily for a specified duration (e.g., 28 or 90

days) to characterize toxicity from longer-term exposure. These studies identify target organs

of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Toxicokinetics: Plasma concentrations of the drug are measured during toxicology studies to

correlate exposure levels with observed toxic effects.

Reproductive and Developmental Toxicology
These studies assess the potential effects on fertility, embryonic and fetal development, and

pre- and postnatal development.

Conclusion
XPC-5462 is a selective dual inhibitor of NaV1.2 and NaV1.6 channels with a well-defined

pharmacological profile and mechanism of action. It effectively suppresses neuronal

hyperexcitability in preclinical models, demonstrating its potential as an anti-seizure agent.

However, the compound's development was halted at the preclinical stage. Consequently,

comprehensive public data from formal, regulatory-guideline toxicology and safety
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pharmacology studies are unavailable. The information presented here, based on published

pharmacological research, provides a foundational understanding of the compound's preclinical

characteristics for scientific and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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